molecular formula C14H21N3O3S B3618259 N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide

N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide

Cat. No. B3618259
M. Wt: 311.40 g/mol
InChI Key: NCSXQMUXMSTYCS-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide, also known as DPPES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPPES belongs to the class of sulfonamide compounds that are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells. This compound also inhibits the activity of key enzymes involved in the biosynthesis of essential cellular components in bacteria and fungi, leading to their growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and subsequent apoptosis in cancer cells. This compound also inhibits the growth of bacteria and fungi by inhibiting the biosynthesis of essential cellular components. Moreover, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide in lab experiments include its potent anticancer, antibacterial, and antifungal activities, making it a versatile compound for various research applications. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.

Future Directions

The future directions for N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide research include the development of new derivatives with improved efficacy and reduced toxicity. Moreover, the potential use of this compound as a therapeutic agent for various inflammatory and oxidative stress-related diseases should be explored further. The development of new formulations and delivery methods for this compound should also be investigated to enhance its bioavailability and efficacy. Finally, the potential use of this compound as a lead compound for the development of new antibiotics and antifungal agents should be explored further.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound exhibits potent anticancer, antibacterial, and antifungal activities and has been shown to induce DNA damage and subsequent apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions. The future directions for this compound research include the development of new derivatives with improved efficacy and reduced toxicity, the potential use of this compound as a therapeutic agent for various inflammatory and oxidative stress-related diseases, and the development of new formulations and delivery methods for this compound.

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-15(2)21(19,20)17(13-8-4-3-5-9-13)12-14(18)16-10-6-7-11-16/h3-5,8-9H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSXQMUXMSTYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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